5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable halogenated isoxazole derivative.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the isoxazole ring through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyrazole-isoxazole intermediate with a carboxamide group using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-N-(3-(thiazol-2-yl)propyl)isoxazole-3-carboxamide
- 5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is unique due to the presence of the trifluoromethyl group on the pyrazole ring. This group can significantly influence the compound’s biological activity and pharmacokinetic properties, potentially making it more effective or selective as a therapeutic agent.
Properties
IUPAC Name |
5-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)14-6-8-23(21-14)9-7-20-15(24)12-10-13(25-22-12)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWNHAPKFAVZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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